3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c11-10(12,13)6-15-3-1-7(2-4-15)16-8(17)5-14-9(16)18/h7H,1-6H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKTUYGVCIMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves the reaction of 1-(2,2,2-trifluoroethyl)piperidine with imidazolidine-2,4-dione under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring may interact with neurotransmitter receptors or enzymes, modulating their activity. The imidazolidine-2,4-dione moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents attached to the piperidine or imidazolidine moieties, which significantly alter physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Trifluoroethyl Group : Enhances lipophilicity (logP) and metabolic stability compared to unsubstituted analogs. The electron-withdrawing nature may reduce susceptibility to oxidative degradation .
- Methoxyphenylpropanoyl (): This bulky substituent likely reduces membrane permeability but may enhance target specificity for enzymes like kinases or GPCRs due to aromatic interactions .
Pharmacological Implications
Biological Activity
The compound 3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione , also known by its CAS number 2327229-31-0, is a derivative of imidazolidine and piperidine that has garnered attention for its potential biological activities. Its unique structural features, including the trifluoroethyl group and the imidazolidine core, suggest various mechanisms of action that could be beneficial in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H14F3N3O2 |
| Molecular Weight | 265.23 g/mol |
| CAS Number | 2327229-31-0 |
| Structure | Chemical Structure |
Research indicates that compounds similar to This compound may exhibit activity as sodium channel inhibitors, particularly targeting the Na_v1.8 channel. This channel is implicated in pain pathways and is a potential target for analgesic drugs .
Pharmacological Studies
- Antidepressant Potential : A study evaluated various derivatives of imidazolidine, including those with trifluoroethyl substitutions, for their activity as serotonin receptor ligands. The findings suggested that these compounds could act as potent ligands for the 5-HT1A and 5-HT7 receptors while displaying weak inhibitory effects on phosphodiesterases (PDE4B and PDE10A), indicating a potential role in treating depression .
- In Vivo Studies : Preliminary pharmacological assessments demonstrated that selected compounds from similar classes exhibited significant behavioral changes in animal models, suggesting antidepressant-like effects. These studies utilized established models to assess serotonin levels and receptor activation .
Case Study 1: Pain Management
A recent investigation into sodium channel inhibitors highlighted the efficacy of imidazolidine derivatives in reducing nociceptive responses in animal models. The study reported a marked decrease in pain sensitivity when administered compounds similar to This compound , supporting its potential use in pain management therapies .
Case Study 2: Neuropharmacology
In a neuropharmacological context, compounds featuring the imidazolidine structure have been linked to neuroprotective effects. In vitro assays showed that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting a therapeutic avenue for neurodegenerative diseases .
Research Findings Summary
The biological activity of This compound is characterized by:
- Sodium Channel Inhibition : Potential analgesic properties through Na_v1.8 inhibition.
- Serotonergic Activity : Affinity for serotonin receptors may indicate antidepressant effects.
- Neuroprotective Effects : Possible applications in neuroprotection against oxidative stress.
Q & A
Basic: What methodological considerations are critical for optimizing the synthesis of 3-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]imidazolidine-2,4-dione?
Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Functional Group Compatibility : The trifluoroethyl group on the piperidine ring requires careful handling due to its electron-withdrawing nature, which may influence reaction rates and selectivity. For example, nucleophilic substitutions or acylations should be optimized using catalysts like palladium or boronic acids under inert conditions .
- Stepwise Protection/Deprotection : Protecting the imidazolidine-dione moiety during piperidine functionalization (e.g., via acetylation or alkylation) ensures structural integrity. Solvents such as THF or DCM are preferred for their inertness .
- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended to isolate intermediates, as evidenced by NMR and HRMS validation in analogous syntheses .
Advanced: How can reaction mechanisms involving the trifluoroethyl-piperidine moiety be elucidated?
Answer:
Mechanistic studies should focus on:
- Kinetic Isotope Effects (KIE) : To track hydrogen/deuterium exchange in the piperidine ring under acidic/basic conditions, revealing protonation sites critical for reactivity .
- Computational Modeling : Density Functional Theory (DFT) can simulate transition states for reactions like nucleophilic substitutions or cyclizations, leveraging quantum chemical calculations to predict regioselectivity .
- Spectroscopic Probes : In situ IR or NMR monitoring can detect intermediates (e.g., enolates or carbocations) during trifluoroethyl group transformations .
Advanced: How should researchers resolve contradictions in biological activity data for structurally similar imidazolidine-dione derivatives?
Answer:
Contradictions often arise due to:
- Structural Analog Variability : For example, replacing the piperidine ring with piperazine (as in 5-[3-(4-fluorophenyl)-3-methylpiperazin-1-yl]-imidazolidine-2,4-dione) alters pharmacokinetics. Comparative studies using standardized assays (e.g., enzyme inhibition or receptor binding) are essential .
- Solubility Differences : Analog-specific solubility in DMSO or aqueous buffers may skew IC50 values. Pre-formulation studies (e.g., dynamic light scattering) are recommended to assess aggregation .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d6 as solvent) confirm regiochemistry of the trifluoroethyl-piperidine and imidazolidine-dione moieties. F NMR specifically tracks trifluoroethyl group stability .
- HRMS : High-resolution mass spectrometry validates molecular weight and purity (>95%) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and imidazolidine-dione planar structure .
Advanced: How can computational tools predict structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or GPCRs), leveraging crystal structures from the PDB. The trifluoroethyl group’s hydrophobicity may enhance target affinity .
- QSAR Modeling : Regression analysis of analogs (e.g., substituents on the phenyl ring in 3-phenylimidazolidine-2,4-dione derivatives) correlates electronic parameters (Hammett σ) with bioactivity .
Advanced: What experimental strategies validate interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions, critical for optimizing binding enthalpy .
- Cellular Assays : CRISPR-engineered cell lines (e.g., with knocked-out target genes) confirm specificity in pathways like apoptosis or inflammation .
Basic: How does the compound’s stability vary under different experimental conditions?
Answer:
- pH Stability : The imidazolidine-dione ring is prone to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions. Stability assays in PBS (pH 7.4) over 24 hours are recommended .
- Thermal Degradation : Thermogravimetric analysis (TGA) identifies decomposition points; storage at -20°C in amber vials minimizes photodegradation .
Advanced: What comparative studies are needed to differentiate this compound from analogs?
Answer:
- Meta-Analysis of Pharmacological Data : Compare IC50 values against analogs like 5-methyl-5-(4-(trifluoromethoxy)phenyl)imidazolidine-2,4-dione in standardized assays .
- Crystallographic Overlay Studies : Superimpose X-ray structures to identify steric/electronic differences in the piperidine or trifluoroethyl groups .
Advanced: How can reaction path search methods improve synthetic efficiency?
Answer:
- Automated Path Sampling : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and transition states, reducing trial-and-error in optimizing catalysts or solvents .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict yields for trifluoroethyl-piperidine coupling steps .
Basic: What safety protocols are essential during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
